molecular formula C16H14BrN3O3 B3863189 N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B3863189
M. Wt: 376.20 g/mol
InChI Key: DDCAGJARVDYLSE-VCHYOVAHSA-N
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Description

N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is an organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group, a methoxybenzylidene moiety, and an oxoacetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product. Common reaction conditions include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide would depend on its specific biological target. Generally, hydrazones can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
  • N-(4-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
  • N-(4-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Uniqueness

N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxybenzylidene moiety also contributes to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-5-3-2-4-11(14)10-18-20-16(22)15(21)19-13-8-6-12(17)7-9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCAGJARVDYLSE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

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